3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a sulfonamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets . They have shown a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Mode of Action
Similar compounds have been reported to exhibit potent pi3k inhibitory activity . This suggests that the compound might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the reported pi3k inhibitory activity of similar compounds , it can be inferred that the compound might affect pathways related to PI3K signaling, which plays a crucial role in various cellular processes, including cell growth and survival.
Pharmacokinetics
In silico assessment of similar compounds has revealed suitable drug-like parameters and adme properties , suggesting that the compound might have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown moderate inhibitory activity against tested cell lines , suggesting that the compound might have potential antitumor activity.
Biochemical Analysis
Biochemical Properties
3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with PI3K, inhibiting its enzymatic activity . The structure-activity relationships (SAR) study showed that the sulfonamide functionality of this compound was important for PI3Kα inhibitory activity .
Cellular Effects
The compound exerts significant effects on various types of cells by inhibiting PI3K. This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to PI3K, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[5,4-b]pyridine core, which is then coupled with a phenyl ring bearing the sulfonamide group. The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- 3,4-dimethoxy-N-(3-(pyridin-2-yl)phenyl)benzenesulfonamide
Uniqueness
3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to the presence of both methoxy groups and the thiazolo[5,4-b]pyridine moiety. This combination of functional groups and ring systems imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-26-17-9-8-15(12-18(17)27-2)29(24,25)23-14-6-3-5-13(11-14)19-22-16-7-4-10-21-20(16)28-19/h3-12,23H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTKVWQMNIDRCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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